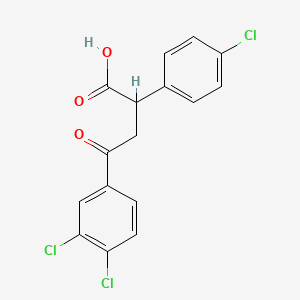

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3O3/c17-11-4-1-9(2-5-11)12(16(21)22)8-15(20)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCUTLVWIPUSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common methods for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 4-Oxobutanoic Acid Derivatives

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with closely related analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

Chlorine atoms improve metabolic resistance compared to methoxy or hydroxyphenyl analogs .

Synthetic Flexibility: The target compound’s oxobutanoic acid core reacts with antipyrin to form pyridazinones (e.g., compound 5a in ), whereas sulfanyl-substituted analogs (e.g., ) show divergent reactivity due to thioether groups .

Pharmacological Relevance: Pyridazinones derived from the target compound exhibit COX-2 inhibitory activity, with substituent-dependent potency. For instance, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid derivatives showed superior activity to trichlorophenyl analogs in computational studies . In contrast, 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid () lacks reported bioactivity, likely due to reduced membrane permeability from the hydroxyl group.

Comparison with Non-Oxobutanoic Acid Chlorinated Compounds

Table 2: Broader Structural Analogues

Key Observations :

- Halogen Synergy : Both the target compound and rimonabant leverage 3,4-dichlorophenyl and 4-chlorophenyl groups for enhanced binding to hydrophobic targets (e.g., enzymes or receptors) .

- Scaffold Differences: The oxobutanoic acid backbone offers distinct reactivity for heterocycle formation, whereas pyrazole-based compounds (e.g., rimonabant) prioritize rigid, planar structures for receptor antagonism .

Biological Activity

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

- Molecular Formula : C17H14Cl2O3

- Molecular Weight : 335.20 g/mol

- Physical Form : Solid

- Melting Point : 185–188 °C

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated phenolic compounds can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

| Compound | Microbial Target | Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Various bacteria | Inhibitory |

| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Fungi | Biocidal |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that similar oxobutanoic acids can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound may inhibit the proliferation of cancer cells by modulating cell cycle regulators.

- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Activation of caspases and upregulation of pro-apoptotic proteins have been observed in treated cells.

- Inhibition of Metastasis : Some studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of various chlorinated phenolic compounds, including derivatives of the target compound. Results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. -

Anticancer Research :

In vitro studies conducted on breast cancer cell lines showed that treatment with 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 µM). The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A validated approach involves condensation reactions using substituted aromatic aldehydes and ketones. For example, refluxing precursors in dry benzene with catalysts (e.g., acid/base) can yield the target compound, as demonstrated in analogous syntheses of 4-(3,4-dichlorophenyl)-4-oxo derivatives . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Identify the ketone (C=O stretch at ~1680–1730 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) functional groups .

- NMR :

- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), methylene/methine protons near the ketone (δ 3.1–4.0 ppm), and carboxylic acid proton (δ ~12.4 ppm, broad singlet) .

- ¹³C-NMR : Ketone carbonyl (δ ~200 ppm), carboxylic acid carbonyl (δ ~170 ppm), and aromatic carbons (δ 120–140 ppm) .

Q. What chromatographic methods are validated for assessing purity, and how can they be optimized?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) is effective for purity analysis. UV detection at 254 nm is suitable for aromatic systems. For impurities, gradient elution (e.g., 30% to 90% acetonitrile over 20 minutes) resolves structurally similar byproducts, as seen in pharmaceutical impurity profiling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity across different methods?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or intermediate stability. For example, using polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. non-polar solvents (e.g., benzene). Systematic DOE (Design of Experiments) approaches, such as varying solvent systems (dry vs. hydrated) or catalysts (Lewis acids like AlCl₃), can identify critical parameters . Purity conflicts require orthogonal validation (e.g., HPLC + melting point analysis) .

Q. What strategies are recommended for elucidating biological activity mechanisms when direct data is limited?

- Methodological Answer :

- Structural Analogs : Compare bioactivity of similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives showing antimicrobial activity) .

- Computational Modeling : Perform molecular docking to predict interactions with targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase, leveraging known enzyme inhibition data from fluorinated analogs .

- In Vitro Assays : Design enzyme inhibition assays (e.g., COX-2 inhibition) using purified protein and spectrophotometric detection of reaction intermediates .

Q. How should researchers address conflicting crystallographic data in solid-state structure determination?

- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SC-XRD) with high-resolution data (R factor < 0.05) to resolve ambiguities, as demonstrated in crystallographic studies of 4-oxobutanoic acid derivatives . Complement with powder XRD and thermal analysis (DSC/TGA) to detect polymorphic transitions .

Q. What advanced analytical approaches are suitable for studying degradation pathways under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) paired with LC-MS/MS identify degradation products. For example, acidic conditions may hydrolyze the ketone to a diol, while UV light exposure could induce aryl-chlorine bond cleavage. Fragment analysis via high-resolution MS (HRMS) confirms degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.